molecular formula C7H4F3NO B13544788 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one

2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one

Cat. No.: B13544788
M. Wt: 175.11 g/mol
InChI Key: YZEZIVWGTBJPAV-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one is a fluorinated organic compound with the molecular formula C7H5F3NO It is characterized by the presence of both difluoro and fluoropyridinyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
  • 2-(3-fluoropyridin-4-yl)ethan-1-ol
  • 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one

Uniqueness

2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both difluoro and fluoropyridinyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C7H4F3NO

Molecular Weight

175.11 g/mol

IUPAC Name

2,2-difluoro-1-(3-fluoropyridin-4-yl)ethanone

InChI

InChI=1S/C7H4F3NO/c8-5-3-11-2-1-4(5)6(12)7(9)10/h1-3,7H

InChI Key

YZEZIVWGTBJPAV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=O)C(F)F)F

Origin of Product

United States

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